molecular formula C12H16OS B14075168 1-(2-Ethyl-4-(methylthio)phenyl)propan-2-one

1-(2-Ethyl-4-(methylthio)phenyl)propan-2-one

Cat. No.: B14075168
M. Wt: 208.32 g/mol
InChI Key: RPZDJBBJCFFVQG-UHFFFAOYSA-N
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Description

1-(2-Ethyl-4-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H16OS It is characterized by the presence of an ethyl group, a methylthio group, and a propan-2-one moiety attached to a phenyl ring

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

1-(2-ethyl-4-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C12H16OS/c1-4-10-8-12(14-3)6-5-11(10)7-9(2)13/h5-6,8H,4,7H2,1-3H3

InChI Key

RPZDJBBJCFFVQG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)SC)CC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethyl-4-(methylthio)phenyl)propan-2-one typically involves the alkylation of 4-(methylthio)acetophenone with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethyl-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Ethyl-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-4-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Ethyl-4-(methylthio)phenyl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(2-Ethyl-4-(methylthio)phenyl)propan-2-one, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16OSC_{12}H_{16}OS. The compound features a carbonyl group, which plays a crucial role in its reactivity and interactions with biological targets. The presence of a methylthio group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Antimicrobial Activity

Research indicates that compounds containing thiophene and methylthio groups often exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains. A study demonstrated that certain thiophene derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that the methylthio substitution may enhance this activity through increased membrane permeability or interaction with bacterial enzymes .

CompoundActivityTarget Organisms
This compoundModerateE. coli, S. aureus
Thiophene Derivative AStrongB. subtilis, S. typhi
Thiophene Derivative BModerateC. albicans

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies suggest that the compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways. The compound's structural features allow it to interact with cellular targets involved in proliferation and survival pathways, making it a candidate for further development as an anticancer agent .

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and engage in nucleophilic substitutions due to the presence of its functional groups. The carbonyl group can participate in various biochemical interactions, facilitating binding with proteins and nucleic acids. This mechanism underpins its antimicrobial and cytotoxic effects.

Case Studies

  • Antimicrobial Efficacy : A study conducted on synthetic derivatives of thiophene highlighted the compound's potential as an antibacterial agent against S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 125 µg/mL, demonstrating moderate effectiveness compared to standard antibiotics .
  • Cytotoxicity Assessment : In another investigation involving human cancer cell lines, this compound was found to inhibit cell growth significantly at concentrations above 50 µM after 48 hours of exposure. The study concluded that the compound could serve as a lead structure for developing new anticancer drugs .

Toxicological Profile

Toxicological assessments indicate that while this compound shows promise in biological applications, it also poses risks at elevated doses. An acute toxicity study revealed an LD50 value of approximately 1984 mg/kg in rats, with observed symptoms including respiratory distress and neurological effects at higher doses . Long-term exposure studies are necessary to fully understand its safety profile.

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